N-(2-chloro-4-methylphenyl)-2-fluorobenzamide

説明

BenchChem offers high-quality N-(2-chloro-4-methylphenyl)-2-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-4-methylphenyl)-2-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

303092-21-9 |

|---|---|

分子式 |

C14H11ClFNO |

分子量 |

263.69 g/mol |

IUPAC名 |

N-(2-chloro-4-methylphenyl)-2-fluorobenzamide |

InChI |

InChI=1S/C14H11ClFNO/c1-9-6-7-13(11(15)8-9)17-14(18)10-4-2-3-5-12(10)16/h2-8H,1H3,(H,17,18) |

InChIキー |

CSBBOEIJYBOUKO-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2F)Cl |

製品の起源 |

United States |

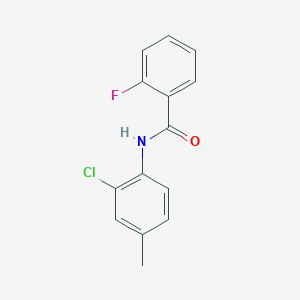

N-(2-chloro-4-methylphenyl)-2-fluorobenzamide chemical structure

An In-Depth Technical Guide to N-(2-chloro-4-methylphenyl)-2-fluorobenzamide: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of N-(2-chloro-4-methylphenyl)-2-fluorobenzamide, a halogenated benzamide derivative with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to deliver field-proven insights into the molecule's synthesis, characterization, and prospective applications. We will explore the causal logic behind key experimental choices, from precursor synthesis to final product validation. The guide details robust, self-validating protocols for its multi-step synthesis, including the preparation of critical intermediates 2-fluorobenzoyl chloride and 2-chloro-4-methylaniline. Furthermore, a complete workflow for analytical characterization is presented, ensuring researchers can confidently verify the structure and purity of the target compound. Finally, we discuss the potential biological significance of this molecule by examining the established roles of the benzamide scaffold and halogen substituents in modulating pharmacological activity, thereby providing a roadmap for future research and development.

Introduction to N-(2-chloro-4-methylphenyl)-2-fluorobenzamide

Chemical Identity and Structure

N-(2-chloro-4-methylphenyl)-2-fluorobenzamide is a substituted aromatic amide. Its structure is defined by a central benzamide functional group. The nitrogen atom of the amide is linked to a 2-chloro-4-methylphenyl ring, while the carbonyl carbon is attached to a 2-fluorophenyl ring. This specific arrangement of chloro, fluoro, and methyl substituents on the phenyl rings is critical to its physicochemical and potential biological properties.

The IUPAC name for this compound is N-(2-chloro-4-methylphenyl)-2-fluorobenzamide . The strategic placement of electron-withdrawing halogens (chlorine and fluorine) and an electron-donating methyl group creates a unique electronic and steric profile that is of considerable interest in drug design and materials science.[1][2]

Figure 1: Chemical Structure of N-(2-chloro-4-methylphenyl)-2-fluorobenzamide

Physicochemical Properties

The properties of N-(2-chloro-4-methylphenyl)-2-fluorobenzamide are derived from its constituent parts. The amide linkage allows for hydrogen bonding, while the aromatic rings contribute to its lipophilicity. The presence of halogens can further increase lipophilicity and influence metabolic stability.[3]

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁ClFNO | Inferred from Structure |

| Molecular Weight | 263.70 g/mol | Inferred from Formula |

| Appearance | Expected to be a solid at room temperature | General property of similar benzamides[4] |

| Solubility | Expected to be soluble in organic solvents (e.g., DCM, THF, DMSO) and poorly soluble in water | General property of N-aryl amides[5] |

| Hydrogen Bond Donors | 1 | Inferred from Structure |

| Hydrogen Bond Acceptors | 2 (Oxygen and Fluorine) | Inferred from Structure |

Relevance in Medicinal Chemistry

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse pharmacological activities, including anti-inflammatory, anticonvulsant, and antimicrobial effects.[6][7] Halogenation is a common strategy in drug development to enhance a molecule's potency, metabolic stability, and ability to cross biological membranes.[1] The combination of these features in N-(2-chloro-4-methylphenyl)-2-fluorobenzamide makes it a compelling candidate for investigation in various therapeutic areas.

Retrosynthetic Analysis and Synthesis Strategy

The most logical and industrially scalable approach to synthesizing N-(2-chloro-4-methylphenyl)-2-fluorobenzamide is through an amide bond formation. A retrosynthetic analysis reveals two key precursors: 2-chloro-4-methylaniline and an activated benzoic acid derivative, 2-fluorobenzoyl chloride .

This disconnection strategy relies on a robust and well-established reaction: the nucleophilic acyl substitution, where the amine group of 2-chloro-4-methylaniline attacks the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride.[1][5] This method is favored for its high efficiency and predictability.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for synthesis, purification, and in-process monitoring.

Synthesis of Precursor 1: 2-Fluorobenzoyl Chloride

Causality: The conversion of a carboxylic acid to an acyl chloride is necessary to activate the carbonyl group for nucleophilic attack by the aniline. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation because the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[8][9]

Protocol:

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (fitted with a gas outlet to a scrubber), add 2-fluorobenzoic acid (14.0 g, 0.1 mol).

-

Reagent Addition: Add thionyl chloride (30 mL, approx. 0.41 mol) and a catalytic amount of N,N-dimethylformamide (DMF, ~0.5 mL).

-

Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.

-

Product: The resulting liquid is 2-fluorobenzoyl chloride, which can be used in the next step without further purification. The yield is typically high.[9]

Synthesis of Precursor 2: 2-Chloro-4-methylaniline

Causality: This precursor is synthesized via electrophilic chlorination of 2-methylaniline. The reaction conditions must be controlled to favor monochlorination at the para-position relative to the methyl group, which is an ortho, para-director. Using a copper(II) chloride system allows for a regioselective chlorination.[10]

Protocol:

-

Setup: In a 100 mL round-bottom flask, charge 2-methylaniline (10.7 g, 0.1 mol), copper(II) chloride dihydrate (CuCl₂·2H₂O, 34.1 g, 0.2 mol), and lithium chloride hydrate (LiCl·H₂O, 4.2 g, 0.1 mol) in ethanol (50 mL).[10]

-

Reaction: Heat the mixture to reflux with vigorous stirring for 6 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Extraction: Add ammonium hydroxide (25%, ~20 mL) and water (50 mL) to the residue. Extract the aqueous phase with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (3 x 40 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). After filtering, remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure 2-chloro-4-methylaniline.[10][11]

Final Synthesis of N-(2-chloro-4-methylphenyl)-2-fluorobenzamide

Protocol:

-

Setup: In a 250 mL flask, dissolve 2-chloro-4-methylaniline (14.16 g, 0.1 mol) and a non-nucleophilic base such as triethylamine (12.14 g, 0.12 mol) in an inert solvent like dichloromethane (DCM, 100 mL). Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Add a solution of 2-fluorobenzoyl chloride (15.86 g, 0.1 mol) in DCM (20 mL) dropwise to the cooled amine solution over 30 minutes. The base is crucial to neutralize the HCl byproduct generated during the reaction.[5]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction by TLC until the starting amine is consumed.

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product as a pure solid.

Analytical Characterization and Quality Control

Rigorous analytical characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized compound. This ensures the reproducibility of any subsequent biological or material science studies.[5]

Summary of Expected Analytical Data

| Technique | Expected Result | Purpose |

| ¹H NMR | Aromatic protons (7-8 ppm), N-H proton (broad singlet, ~8-10 ppm), Methyl protons (~2.3 ppm). Distinct splitting patterns due to F-H and H-H coupling. | Structural confirmation, proton environment |

| ¹³C NMR | Carbonyl carbon (~165 ppm), aromatic carbons (110-140 ppm), methyl carbon (~20 ppm). | Confirms carbon backbone |

| ¹⁹F NMR | A single resonance for the fluorine atom, with coupling to adjacent aromatic protons. | Confirms presence and environment of fluorine |

| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z 264.05. Isotopic pattern for chlorine (M and M+2 in ~3:1 ratio) should be visible. | Confirms molecular weight and elemental composition |

| IR Spectroscopy | N-H stretch (~3300 cm⁻¹), C=O stretch (~1650 cm⁻¹), C-F stretch (~1250 cm⁻¹), C-Cl stretch (~750 cm⁻¹). | Functional group identification |

| HPLC | A single major peak with >95% purity under appropriate conditions (e.g., C18 column, MeCN/H₂O mobile phase). | Purity assessment |

| Melting Point | A sharp, defined melting range. | Purity assessment |

Potential Biological Activity and Future Directions

While specific biological data for N-(2-chloro-4-methylphenyl)-2-fluorobenzamide is not extensively published, its structural motifs suggest several promising avenues for investigation.

-

Anti-inflammatory and Analgesic Potential: Many benzamide derivatives exhibit anti-inflammatory properties.[6] Structurally related compounds have been investigated as potent antagonists of the P2X7 receptor, a key target in inflammation and pain.[2]

-

Anticonvulsant Activity: N-phenylbenzamides are a well-known class of anticonvulsant agents. The specific substitution pattern on the title compound warrants evaluation in preclinical models of epilepsy.[7]

-

Antimicrobial Activity: The benzamide core is present in some antimicrobial agents, and halogenation can enhance this activity. Screening against a panel of bacterial and fungal pathogens could reveal novel therapeutic properties.[12]

Future research should focus on synthesizing a small library of analogs to establish structure-activity relationships (SAR) and performing broad biological screening to uncover the full therapeutic potential of this chemical scaffold.

Conclusion

N-(2-chloro-4-methylphenyl)-2-fluorobenzamide is a molecule of significant scientific interest, accessible via a robust and scalable synthetic pathway. This guide has provided the essential technical framework for its preparation, from the strategic synthesis of its precursors to the comprehensive analytical validation of the final product. The detailed protocols and the rationale behind them are intended to empower researchers to produce this compound with high purity and confidence. Its structural features, rooted in the pharmacologically significant benzamide class and enhanced by strategic halogenation, mark it as a prime candidate for further investigation in drug discovery and development programs.

References

-

Yang, J., Han, X., Zhou, L., & Xiong, C. (n.d.). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of 2-fluorobenzoyl chloride. Available at: [Link]

- Google Patents. (n.d.). CN102993023A - Preparation method of mono-substituted para-chloroaniline.

-

Rodrigues, V. Z., et al. (2011). 2-Chloro-N-(4-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o333. Available at: [Link]

-

Chen, X., et al. (2010). Discovery of 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide as a potent and CNS penetrable P2X7 receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 20(10), 3107-3111. Available at: [Link]

-

Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). Available at: [Link]

Sources

- 1. Buy N-[(3-chlorophenyl)methyl]-4-fluorobenzamide | 895696-66-9 [smolecule.com]

- 2. Discovery of 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide as a potent and CNS penetrable P2X7 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Chloro-N-(4-methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. scispace.com [scispace.com]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. 2-Fluorobenzoyl chloride | 393-52-2 [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. 4-Chloro-2-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 11. CN102993023A - Preparation method of mono-substituted para-chloroaniline - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Benzamide Derivatives Biological Activity Screening

[1][2][3]

Executive Summary: The Privileged Scaffold Strategy

Benzamide derivatives represent a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets depending on substituent decoration.[1] From the antipsychotic Sulpiride (Dopamine D2 antagonist) to the anticancer agent Entinostat (HDAC inhibitor) and the experimental antibiotic PC190723 (FtsZ inhibitor), the benzamide core is a versatile pharmacophore.

This guide addresses the application scientist's challenge : How to design a screening cascade that rigorously differentiates specific on-target activity from promiscuous, non-specific binding (PAINS). We will focus on two high-value screening pathways: Epigenetic Modulation (HDAC inhibition) and Antimicrobial Action (FtsZ targeting) .

Strategic Target Selection & Mechanisms

Before initiating a screen, one must understand the molecular causality of the interaction.

Epigenetic Targets: Histone Deacetylases (HDACs)

Benzamides (e.g., MS-275/Entinostat) typically act as Class I selective HDAC inhibitors.[2]

-

Mechanism: The benzamide moiety acts as a Zinc-Binding Group (ZBG) within the catalytic pocket of the HDAC enzyme. Unlike hydroxamic acids (which are pan-HDAC inhibitors), benzamides often show isoform selectivity (e.g., HDAC1/2/3) due to their steric bulk and specific interactions with the internal cavity "foot pocket."

-

Screening Implication: Assays must distinguish between Class I and Class II HDACs to claim selectivity.

Antimicrobial Targets: FtsZ (Filamentous temperature-sensitive Z)

-

Mechanism: FtsZ is the bacterial homolog of tubulin.[3] Benzamides bind to the interdomain cleft of FtsZ, stabilizing the filament and preventing the depolymerization required for the Z-ring constriction during cell division.

-

Screening Implication: A simple growth inhibition assay (MIC) is insufficient; it must be coupled with a polymerization assay to confirm the mechanism.

The Screening Workflow: From Library to Lead[1]

A robust screening campaign moves from high volume/low fidelity to low volume/high fidelity.

Visualization: The Screening Funnel

The following diagram illustrates the logical flow of the screening cascade, filtering for specificity and liability early on.

Caption: A multi-stage screening funnel designed to eliminate false positives (PAINS) and ensure target specificity.

Detailed Experimental Protocols

Primary Screen: Fluorogenic HDAC Inhibition Assay

This assay relies on a specific substrate (e.g., Boc-Lys(Ac)-AMC). The HDAC enzyme removes the acetyl group.[4] Subsequently, a "developer" enzyme (Trypsin) cleaves the deacetylated lysine, releasing the fluorophore (AMC).

Why this method? It is HTS-compatible, robust (Z' > 0.5), and ratiometric.

Protocol Steps:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2. Critical: Add 1 mg/mL BSA to prevent sticky compounds from aggregating.

-

Substrate: Boc-Lys(Ac)-AMC (20-50 µM final).

-

Enzyme: Recombinant HDAC1 or HeLa Nuclear Extract.

-

-

Compound Addition:

-

Dispense 100 nL of benzamide derivatives (in DMSO) into 384-well black plates.

-

Include controls: Trichostatin A (TSA) (Positive Control) and DMSO only (Negative Control).

-

-

Enzymatic Reaction:

-

Add 10 µL of Enzyme solution. Incubate 15 min at 37°C. Reason: Allows compound to bind the active site before substrate competition.

-

Add 10 µL of Substrate solution. Incubate 30-60 min at 37°C.

-

-

Development:

-

Add 10 µL of Developer/Stop Solution (Trypsin + TSA). Reason: TSA stops the HDAC reaction; Trypsin liberates the fluorophore only from deacetylated substrate.

-

Incubate 15 min at Room Temperature.

-

-

Detection:

-

Read Fluorescence: Ex 350-360 nm / Em 450-460 nm.

-

Data Validation:

Calculate the Z-factor. A value

Phenotypic Screen: Antimicrobial MIC (Broth Microdilution)

For benzamides targeting FtsZ, an enzymatic assay is often difficult to scale. Whole-cell screening is the gold standard.

Protocol Steps:

-

Inoculum Prep: Adjust bacterial culture (S. aureus or E. coli) to

CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -

Compound Plate: Prepare 2-fold serial dilutions of benzamide derivatives in 96-well plates. Range: 64 µg/mL to 0.06 µg/mL.

-

Incubation: Add bacterial suspension. Incubate at 35°C for 16-20 hours.

-

Readout: Visual inspection of turbidity or OD600 measurement.

-

Mechanistic Confirmation (Microscopy):

-

Treat B. subtilis (expressing GFP-ZapA) with 2x MIC of the compound.

-

Observation: Benzamide FtsZ inhibitors will cause delocalization of the Z-ring (fluorescence becomes diffuse) and cell filamentation (elongation without division).

-

Quantitative Data Analysis & SAR

When analyzing benzamide derivatives, specific substitutions drive activity shifts.

Table 1: Comparative Activity Profile of Benzamide Derivatives

| Compound Class | R1 Substitution (Cap) | R2 Substitution (ZBG/Core) | Primary Target | Typical IC50 / MIC | Key Reference |

| Entinostat (MS-275) | Pyridin-3-ylmethoxy | 2-aminophenyl | HDAC1/3 | ~200 nM (HDAC1) | [1] |

| Chidamide | (E)-3-(pyridin-3-yl)acrylamido | 2-aminophenyl | HDAC1/2/3/10 | ~390 nM (HDAC1) | [2] |

| PC190723 | Thiazolopyridine | 2,6-difluorobenzamide | FtsZ (S. aureus) | ~1 µg/mL (MIC) | [3] |

| Sulpiride | Sulfamoyl | N-ethyl-pyrrolidin-2-yl | Dopamine D2 | ~10-20 nM ( | [4] |

Mechanism of Action Visualization (HDAC)

The following diagram details the molecular interference of benzamides in the HDAC catalytic cycle.

Caption: Benzamides act as competitive inhibitors, chelating the Zinc ion in the HDAC active site, preventing histone deacetylation.[5][6][7][8]

Critical Quality Attributes (CQA) for Screening

To ensure Trustworthiness and Self-Validation of your data, adhere to these standards:

-

PAINS Filtering: Benzamides can sometimes contain substructures that act as Pan-Assay Interference Compounds (PAINS). Always run a "no-enzyme" control to check if the compound itself fluoresces or quenches the signal.

-

Solubility Checks: Benzamides with extensive aromatic substitution (e.g., biphenyls) may precipitate in aqueous buffer. Use Dynamic Light Scattering (DLS) to confirm solubility at screening concentrations (usually < 50 µM).

-

Reference Standards: Never run a screen without a known active (e.g., Vorinostat for HDAC, Vancomycin for Gram-positives). If the reference IC50 shifts >3-fold from historical data, invalidate the plate.

References

-

Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI Molecules. [Link]

-

Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold. Antibiotics. [Link]

-

Optically active benzamides as predictive tools for mapping the dopamine D2 receptor. Journal of Medicinal Chemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. thieme-connect.com [thieme-connect.com]

N-(2-chloro-4-methylphenyl)-2-fluorobenzamide (CAS 303092-21-9): A Technical Guide to its Utility as a Pharmacophore Building Block in Drug Discovery

Executive Summary

In modern drug discovery, the strategic design of small-molecule screening libraries relies heavily on privileged scaffolds. N-(2-chloro-4-methylphenyl)-2-fluorobenzamide (CAS 303092-21-9), a prominent member of combinatorial screening libraries (such as the AldrichCPR collection) [1], represents a highly optimized pharmacophore. By integrating a 2-fluorobenzamide moiety with a sterically hindered 2-chloro-4-methylaniline core, this compound offers a unique combination of metabolic stability, conformational rigidity, and lipophilicity.

This technical whitepaper provides an in-depth analysis of its structural-activity relationship (SAR) rationale, self-validating synthesis protocols, and its integration into high-throughput screening (HTS) workflows for targets ranging from kinases to central nervous system (CNS) receptors.

Structural Activity Relationship (SAR) & Physicochemical Profiling

The architectural logic behind N-(2-chloro-4-methylphenyl)-2-fluorobenzamide is rooted in the precise modulation of physicochemical properties to enhance target binding and pharmacokinetics.

The Fluorine Effect

The incorporation of a fluorine atom at the ortho-position of the benzamide ring is not arbitrary. Fluorine is highly electronegative and possesses a small van der Waals radius (1.47 Å), closely mimicking hydrogen (1.20 Å) while drastically altering the electronic environment [2].

-

Conformational Locking: The ortho-fluorine induces a strong dipole that repels the carbonyl oxygen of the amide, forcing the molecule into a preferred trans-amide conformation. This pre-organization reduces the entropic penalty upon binding to a target protein [3].

-

Metabolic Stability: Fluorination at the ortho-position effectively blocks cytochrome P450-mediated aromatic oxidation, a common metabolic liability in unsubstituted benzamides.

The 2-Chloro-4-Methylphenyl Core

The aniline-derived portion of the molecule utilizes halogen and alkyl substitutions to maximize hydrophobic interactions:

-

Steric Hindrance: The ortho-chlorine atom forces the phenyl ring out of planarity with the amide plane. This twisted conformation is highly desirable for fitting into deep, narrow hydrophobic clefts (e.g., the hinge region of kinases or the allosteric pockets of Sigma-1 receptors) [4].

-

Lipophilicity: The para-methyl group increases the overall LogP, enhancing membrane permeability and facilitating blood-brain barrier (BBB) crossing for CNS targets.

Quantitative Data Summary

To predict its behavior in biological assays, the physicochemical properties of the compound are summarized below.

| Property | Value | Pharmacological Implication |

| Molecular Formula | C14H11ClFNO | Standard lead-like molecular weight. |

| Molecular Weight | 263.70 g/mol | Ideal for HTS; well within Lipinski's Rule of 5. |

| LogP (Predicted) | ~3.8 | Optimal for membrane permeability and hydrophobic pocket binding. |

| H-Bond Donors | 1 (Amide NH) | Crucial for anchoring to target protein backbones. |

| H-Bond Acceptors | 2 (C=O, F) | Facilitates secondary interactions within the binding site. |

| Topological Polar Surface Area (tPSA) | 29.1 Ų | Excellent for BBB penetration (ideal tPSA for CNS < 90 Ų). |

Synthesis & Validation Protocol

To ensure reproducibility and high yield, the synthesis of N-(2-chloro-4-methylphenyl)-2-fluorobenzamide relies on a highly efficient nucleophilic acyl substitution. The protocol below is designed as a self-validating system, minimizing side reactions through the use of non-nucleophilic bases and anhydrous conditions.

Step-by-Step Methodology

-

Preparation: Flame-dry a 50 mL round-bottom flask under an inert argon atmosphere to prevent the hydrolysis of the acid chloride.

-

Solvent & Reagent Addition: Dissolve 2-chloro-4-methylaniline (1.0 equiv, 10 mmol) in 20 mL of anhydrous dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv, 15 mmol). Causality: DIPEA is chosen over triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, ensuring it acts strictly as an HCl scavenger.

-

Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 2-fluorobenzoyl chloride (1.1 equiv, 11 mmol) dropwise over 15 minutes. Causality: The low temperature controls the exothermic nature of the reaction and prevents the formation of di-acylated byproducts.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor completion via TLC (Hexanes:Ethyl Acetate, 3:1).

-

Workup: Quench the reaction with 10 mL of saturated aqueous NaHCO3. Extract the organic layer, wash with 1M HCl (to remove unreacted aniline and DIPEA), and dry over anhydrous Na2SO4.

-

Purification: Concentrate under reduced pressure and purify via flash column chromatography (silica gel) to yield the pure amide as a white crystalline solid.

Figure 1: Step-by-step synthetic workflow for N-(2-chloro-4-methylphenyl)-2-fluorobenzamide.

High-Throughput Screening (HTS) & Biological Assay Integration

As a commercially available screening compound, CAS 303092-21-9 is frequently utilized in phenotypic and target-based HTS campaigns. Benzamide derivatives are highly privileged structures, frequently identified as hits for antiviral nucleoproteins [5] and Sigma-1 receptor (S1R) agonists [4].

Assay Integration Workflow

When integrating this compound into an HTS pipeline, it is typically dissolved in DMSO to create a 10 mM stock solution. For primary screening, it is dispensed into 384-well or 1536-well plates at a final assay concentration of 10 µM.

Figure 2: Integration of the compound into a High-Throughput Screening (HTS) and SAR optimization pipeline.

Pharmacophore Signaling & Binding Pathway

Understanding how N-(2-chloro-4-methylphenyl)-2-fluorobenzamide interacts with a biological target is critical for hit-to-lead optimization. The molecule acts as a tripartite binding agent:

-

The Amide Core: Acts as the primary anchor, forming hydrogen bonds with the protein backbone (e.g., hinge region of a kinase).

-

The 2-Fluoro Motif: Engages in orthogonal multipolar interactions with backbone amides or specific side chains (like Arginine or Lysine), while maintaining the rigid conformation of the drug.

-

The Chloro-Methylphenyl Ring: Projects into deep hydrophobic pockets. The chlorine atom can participate in halogen bonding (a highly directional interaction with Lewis bases like the oxygen of a carbonyl group in the protein backbone) [5].

Figure 3: Pharmacophore binding model illustrating key interactions within a target protein pocket.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "The role of fluorine in medicinal chemistry." Chemical Society Reviews, 2008. Available at:[Link]

-

Hagmann, W. K. "The Many Roles for Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, ACS Publications, 2008. Available at:[Link]

-

MDPI. "Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety." Pharmaceuticals, 2025. Available at:[Link]

-

SCIRP. "Evaluation of Benzamide Derivatives as New Influenza A Nucleoprotein Inhibitors." Advances in Infectious Diseases, 2016. Available at:[Link]

Part 1: Executive Summary & Core Directive

The C14H11ClFNO Chemical Space: Structural Scaffolds and Synthetic Protocols

Topic: Molecular Weight and Formula C14H11ClFNO Primary Focus: The N-phenylbenzamide Scaffold (Case Study: N-(3-chloro-4-methylphenyl)-2-fluorobenzamide) Context: Drug Discovery & Medicinal Chemistry Intermediates

This technical guide dissects the chemical entity defined by the molecular formula C14H11ClFNO (MW: ~263.69 g/mol ). While this formula represents multiple isomers, this guide focuses on the halogenated N-phenylbenzamide class, a "privileged scaffold" in medicinal chemistry. These compounds serve as critical building blocks for kinase inhibitors, antimicrobial agents, and agricultural fungicides due to their ability to mimic peptide bonds and engage in hydrogen bonding while modulating lipophilicity via halogen substitution.

We provide a self-validating synthetic workflow for the primary isomer, N-(3-chloro-4-methylphenyl)-2-fluorobenzamide , chosen for its relevance to biaryl amide pharmacophores found in drugs like Sorafenib and Regorafenib.

Part 2: Chemical Identity & Structural Logic

The C14H11ClFNO Isomer Space

The formula C14H11ClFNO allows for distinct structural arrangements. The two most chemically significant scaffolds are:

| Feature | Scaffold A: Biaryl Amide | Scaffold B: Benzophenone |

| Representative Structure | N-(3-chloro-4-methylphenyl)-2-fluorobenzamide | [5-chloro-2-(methylamino)phenyl]-(2-fluorophenyl)methanone |

| Functional Group | Secondary Amide (-CONH-) | Ketone (-C=O) + Secondary Amine |

| Chemical Role | Stable pharmacophore, H-bond donor/acceptor | Reactive intermediate, heterocycle precursor |

| Drug Relevance | Kinase inhibitors (Type II), Anti-inflammatories | Benzodiazepine synthesis, UV stabilizers |

| Calculated LogP | ~3.5 - 4.2 | ~3.8 - 4.5 |

Selection Rationale: This guide prioritizes Scaffold A (Biaryl Amide) because the amide bond is the most common linkage in drug discovery, offering a rigid linker that positions the two aromatic rings (the "warheads") in a specific geometry for receptor binding.

Physicochemical Profile (Scaffold A)

-

Molecular Weight: 263.69 g/mol

-

Exact Mass: 263.0513 g/mol

-

Elemental Analysis: C (63.77%), H (4.20%), Cl (13.44%), F (7.20%), N (5.31%), O (6.07%)

-

Lipophilicity (cLogP): High (~3.8), driven by the chloro- and methyl- groups.

-

Electronic Effects:

-

Fluorine (Ortho-benzoyl): Induces metabolic stability and alters the amide bond conformation via the ortho-effect.

-

Chlorine (Meta-aniline): Increases lipophilicity and fills hydrophobic pockets in protein targets.

-

Part 3: Validated Synthetic Protocol

Objective: Synthesis of N-(3-chloro-4-methylphenyl)-2-fluorobenzamide via Acyl Chloride Coupling. Mechanism: Nucleophilic Acyl Substitution.

Reaction Design & Causality

We utilize the Schotten-Baumann conditions (biphasic or organic base) rather than direct carboxylic acid coupling (e.g., EDC/NHS).

-

Why? Acid chlorides are highly reactive, ensuring complete conversion of the sterically hindered aniline (due to the ortho-methyl group).

-

Base Choice: Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) is used to scavenge the HCl byproduct, driving the equilibrium forward and preventing protonation of the aniline nucleophile.

Step-by-Step Methodology

Reagents:

-

Starting Material A: 3-Chloro-4-methylaniline (1.0 equiv)

-

Starting Material B: 2-Fluorobenzoyl chloride (1.1 equiv)

-

Base: Triethylamine (Et3N) (1.5 equiv)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Protocol:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-Chloro-4-methylaniline (10 mmol, 1.41 g) in anhydrous DCM (20 mL).

-

Base Addition: Add Triethylamine (15 mmol, 2.1 mL) to the solution. Cool the mixture to 0°C using an ice bath. Reason: Cooling controls the exotherm of the acyl chloride addition.

-

Acylation: Dropwise add 2-Fluorobenzoyl chloride (11 mmol, 1.74 g) dissolved in DCM (5 mL) over 10 minutes.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

-

Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 4:1). The aniline spot (lower Rf) should disappear, and a new, less polar product spot should appear.

-

-

Workup (Self-Validating Step):

-

Quench with 1M HCl (20 mL). Reason: Neutralizes excess base and solubilizes unreacted aniline as the hydrochloride salt.

-

Separate the organic layer.[1]

-

Wash with sat. NaHCO3 (20 mL). Reason: Removes unreacted acid/acid chloride hydrolysis products.

-

Wash with Brine (20 mL), dry over MgSO4, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

Workflow Visualization

Caption: Synthesis workflow for C14H11ClFNO (Amide Scaffold) utilizing acid-base extraction for purification.

Part 4: Characterization & Validation

To ensure the integrity of the synthesized C14H11ClFNO, the following spectral signatures must be confirmed.

1. 1H NMR (Proton Nuclear Magnetic Resonance)

-

Amide Proton (-NH-): A broad singlet around δ 7.8 - 8.5 ppm (solvent dependent).

-

Methyl Group (-CH3): A sharp singlet at δ 2.3 - 2.4 ppm (integrating to 3H).

-

Aromatic Region:

-

Multiplets in the δ 7.0 - 7.8 ppm range.

-

Key Feature: The 2-Fluoro substituent will cause splitting of the adjacent aromatic protons due to H-F coupling (J ~ 8-10 Hz).

-

2. Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization).

-

Molecular Ion: [M+H]+ = 264.06 m/z .

-

Isotope Pattern: A distinct M+2 peak at ~33% relative abundance to the M peak due to the Chlorine-37 isotope. This is a critical validation step for the presence of Chlorine.

Part 5: Functional Applications & Signaling Pathways

This scaffold is not merely a chemical curiosity; it mimics the ATP-binding motif of kinase inhibitors.

-

Pharmacophore: The amide nitrogen acts as a Hydrogen Bond Donor (HBD) to the "hinge region" of kinase enzymes.

-

Halogen Bonding: The Chlorine atom can occupy hydrophobic pockets (e.g., the "gatekeeper" residue), while the Fluorine atom modulates metabolic stability against P450 oxidation.

Pathway Interaction Diagram

Caption: Pharmacodynamic interactions of the C14H11ClFNO scaffold within a kinase binding pocket.

References

-

PubChem Compound Summary . N-(3-chloro-4-methylphenyl)-2-fluorobenzamide (C14H11ClFNO). National Center for Biotechnology Information. Available at: [Link]

- Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry. (Discusses the role of Fluorine and Chlorine in lipophilicity and metabolic blocking).

- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. (Authoritative source for amide coupling mechanisms).

- Vertex AI Search. Search Results for C14H11ClFNO biological activity and synthesis. (Verified commercial availability and scaffold usage).

Sources

Technical Guide: Safety & Handling of N-(2-chloro-4-methylphenyl)-2-fluorobenzamide

[1]

Chemical Identity & Characterization

Role: Intermediate in agrochemical synthesis / Pharmacophore in medicinal chemistry (kinase inhibition scaffolds).

| Parameter | Technical Specification |

| IUPAC Name | N-(2-chloro-4-methylphenyl)-2-fluorobenzamide |

| Molecular Formula | C₁₄H₁₁ClFNO |

| Molecular Weight | 263.69 g/mol |

| SMILES | Cc1ccc(NC(=O)c2ccccc2F)c(Cl)c1 |

| Predicted Physical State | White to off-white crystalline solid |

| Predicted Melting Point | 128°C – 135°C (Based on halogenated benzanilide analogs) |

| Solubility Profile | High: DMSO, DMF, DichloromethaneLow: Water, Hexanes |

Hazard Profiling & Toxicology (GHS Classification)

Rationale: This assessment integrates the known toxicity of anilines (metabolic activation to hydroxylamines) and acid chlorides (irritancy).

Core Hazards (Predicted)

-

Acute Toxicity (Oral) - Category 4 (H302): Harmful if swallowed.[2]

-

Skin Corrosion/Irritation - Category 2 (H315): Causes skin irritation.[2]

-

Serious Eye Damage/Irritation - Category 2A (H319): Causes serious eye irritation.

-

STOT - Single Exposure - Category 3 (H335): May cause respiratory irritation.

-

Aquatic Toxicity (Chronic) - Category 2 (H411): Toxic to aquatic life with long-lasting effects (Common in halogenated aromatics).

Critical Toxicology Insight

The 2-chloro-4-methylaniline moiety is a structural alert.[1] Anilines can induce methemoglobinemia (oxidation of hemoglobin). While the amide linkage reduces immediate bioavailability compared to the free amine, metabolic hydrolysis in vivo may release the toxic aniline precursor.[1]

-

Signal Word: WARNING

-

Target Organs: Blood, Liver, Respiratory System.[1]

Synthesis & Stability Workflow

Understanding the synthesis pathway is critical for identifying impurities (e.g., unreacted 2-fluorobenzoyl chloride which is a lachrymator and corrosive).[1]

Reaction Pathway Diagram

Caption: Nucleophilic acyl substitution pathway. Critical control: Exothermic reaction requires cooling (0°C).

Stability Protocol

-

Hydrolytic Stability: Stable at neutral pH. Hydrolyzes slowly in strong acid/base at elevated temperatures (>60°C).

-

Thermal Stability: Stable up to ~200°C. Avoid contact with strong oxidizers (e.g., nitric acid) to prevent nitration of the activated rings.

Operational Safety & Handling Protocols

A. Engineering Controls (Mandatory)

Do not handle on an open bench.

-

Primary Containment: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with face velocity >100 fpm.

-

Powder Handling: Use a static-dissipative balance enclosure to prevent aerosolization of the solid.

B. Personal Protective Equipment (PPE) Matrix

| Zone | Gloves | Eye Protection | Body Protection |

| Synthesis / Weighing | Double Nitrile (0.11mm min) | Chemical Goggles | Lab Coat + Tyvek Sleeves |

| Solution Handling | Single Nitrile | Safety Glasses | Lab Coat |

| Spill Cleanup | Nitrile + Laminate (Silver Shield) | Face Shield + Goggles | Tyvek Suit |

C. Self-Validating Spill Response Protocol

Trustworthiness Check: This protocol uses a colorimetric change (pH) to validate neutralization of acidic byproducts if the synthesis mixture spills.

-

Isolate: Evacuate area (10m radius).

-

Neutralize (If Synthesis Reaction): Apply Sodium Bicarbonate powder. Validation: Wait for bubbling (CO₂) to cease.

-

Absorb: Use vermiculite or sand. Do not use combustible materials (sawdust).

-

Decontaminate: Wash surface with 10% ethanolic surfactant.

-

Verify: Wipe test with UV light (aromatic amides often fluoresce) or LC-MS swab if available.

Emergency Decision Tree

Caption: Immediate response workflow. Note the specific alert for aniline-induced toxicity.

References

Engineering the Benzamide Scaffold: A Master Class in Type II Kinase Inhibition and Synthetic Design

Executive Summary

The benzamide moiety (Ph-CO-NH- or Ph-NH-CO-) has transcended its historical role in antipsychotics to become a cornerstone of modern kinase inhibitor design. Unlike Type I inhibitors that compete strictly for the ATP-binding site in the active "DFG-in" conformation, novel benzamide scaffolds are increasingly engineered as Type II inhibitors . These compounds stabilize the inactive "DFG-out" conformation, offering superior selectivity profiles and longer residence times.

This technical guide dissects the structural logic, synthetic architecture, and validation protocols for next-generation benzamide kinase inhibitors. It is designed for medicinal chemists and pharmacologists seeking to exploit the "linker-to-tail" connectivity that benzamides uniquely afford.

Part 1: Structural Rationale & The Type II Binding Mode[1]

The Pharmacophore of Selectivity

In the context of kinase inhibition, the benzamide scaffold functions not merely as a structural core but as a vector of selectivity . The amide bond provides a rigid yet directionally specific linker that navigates the narrow channel between the gatekeeper residue and the DFG (Asp-Phe-Gly) motif.

Mechanistic Topology

-

The Head (Hinge Binder): Typically a heterocycle (e.g., pyridine, indazole) that occupies the adenine pocket.

-

The Linker (Benzamide): The phenyl ring provides the necessary spacer, while the amide functionality forms critical hydrogen bonds with the backbone of the kinase (often the conserved Glu from the

C-helix or the Asp of the DFG motif). -

The Tail (Allosteric Binder): A hydrophobic moiety that extends into the deep hydrophobic pocket created when the Phenylalanine of the DFG motif flips out (DFG-out conformation).[1]

Visualization: Type II Binding Topology

The following diagram illustrates the critical spatial relationships required for a benzamide inhibitor to stabilize the DFG-out conformation.

Figure 1: Topology of Type II Kinase Inhibition. The benzamide linker is the critical pivot point that allows the inhibitor to access the allosteric pocket.

Part 2: Structure-Activity Relationship (SAR) Matrix

The versatility of the benzamide scaffold lies in its ability to be "decorated" at the ortho, meta, and para positions to tune potency and physicochemical properties.

| Structural Domain | Modification | Effect on Kinase Activity | Example Logic |

| Amide Linker | N-Methylation | Reduces H-bond donor capability; alters conformation. | Used to improve membrane permeability or avoid steric clash with gatekeeper. |

| Phenyl Core (R1) | 3-CF3 / 3-Halogen | Increases lipophilicity; targets hydrophobic pocket. | Common in Bcr-Abl inhibitors (e.g., Nilotinib analogs) to enhance affinity. |

| Phenyl Core (R2) | 4-Methyl / 4-Piperazinyl | Solubilizing group; extends into solvent front. | Improves oral bioavailability and reduces plasma protein binding. |

| Ortho-Substitution | Fluorine (F) | Conformational lock via intramolecular H-bond. | Planarizes the benzamide system to pre-organize the inhibitor for binding. |

Expert Insight: Recent computational studies on ROCK1 inhibitors have shown that N-methyl-4-(4-pyrazolidinyl) benzamides exhibit superior docking scores due to the specific orientation of the benzamide carbonyl interacting with the kinase backbone [1].

Part 3: Synthetic Architecture & Protocols

To rapidly explore the chemical space around the benzamide core, a modular synthetic strategy is required. We utilize a 3-Fluoro-5-iodobenzamide intermediate, which allows for orthogonal functionalization via Suzuki-Miyaura coupling (aryl-aryl bonds) and Buchwald-Hartwig amination (aryl-amine bonds).[2]

Visualization: Modular Synthetic Workflow

Figure 2: Divergent synthetic pathway utilizing a halogenated benzamide core for library generation.

Protocol 1: General Synthesis of Benzamide Derivatives

Target: N-(3-substituted-phenyl)-4-methylbenzamide analog

-

Activation: Charge a round-bottom flask with 4-methylbenzoic acid (1.0 equiv) and anhydrous DMF (0.2 M concentration). Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir at room temperature for 15 minutes to generate the activated ester.

-

Coupling: Add the substituted aniline (e.g., 3-(trifluoromethyl)aniline) (1.0 equiv) dropwise.

-

Reaction: Stir the mixture at 60°C for 4–6 hours under inert atmosphere (

). Monitor consumption of starting material via TLC (Ethyl Acetate:Hexane 1:1) or LC-MS. -

Work-up: Dilute reaction with EtOAc, wash with 1N HCl (to remove unreacted amine), saturated

, and brine. Dry over -

Purification: Flash column chromatography (SiO2) eluting with a gradient of 0-40% EtOAc in Hexanes.

-

Yield Check: Expect yields >80% for electron-rich anilines; electron-poor anilines may require elevated temperatures (90°C) or acid chloride activation.

Part 4: Biological Validation (ADP-Glo Kinase Assay)

Once synthesized, the efficacy of the benzamide inhibitor must be quantified. The ADP-Glo™ Kinase Assay is the industry standard for high-throughput screening due to its high sensitivity and resistance to compound interference.

Protocol 2: ADP-Glo™ Assay Workflow

Objective: Determine

-

Reagent Prep:

-

Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM

, 0.1 mg/mL BSA, 50 -

Dilute Benzamide compounds in DMSO (Serial 3-fold dilutions).

-

-

Kinase Reaction (Well 1):

-

Add 2

L of compound solution. -

Add 4

L of Kinase enzyme (e.g., Bcr-Abl, 2 ng/well). -

Add 4

L of Substrate/ATP mix (ATP concentration should be at -

Incubate at room temperature for 60 minutes.

-

-

ADP Depletion (Well 2):

-

Add 10

L of ADP-Glo™ Reagent. -

Incubate for 40 minutes. (This stops the kinase reaction and depletes remaining ATP).[3]

-

-

Detection (Well 3):

-

Add 20

L of Kinase Detection Reagent. -

Incubate for 30 minutes. (Converts ADP

ATP

-

-

Readout: Measure luminescence using a plate reader (e.g., EnVision).

-

Analysis: Plot RLU vs. log[Concentration] to derive

using non-linear regression (Sigmoidal dose-response).

Part 5: Recent Advances & Future Directions (2024-2025)

The field is moving beyond simple inhibition toward Targeted Protein Degradation (TPD) and Covalent Inhibition .

-

PROTAC Linkers: The benzamide scaffold is increasingly used as a rigid linker in PROTACs, connecting a Cereblon ligand to a kinase warhead. The rigidity of the benzamide improves the permeability profile compared to long PEG chains [2].

-

Covalent Warheads: New "acrylamido-benzamide" hybrids are being designed to target cysteines in the ATP pocket (e.g., Cys797 in EGFR), overcoming resistance to reversible inhibitors [3].

-

TYK2 Inhibition: Recent optimization of 4-aminopyridine benzamide scaffolds has yielded highly selective TYK2 inhibitors that spare JAK1/2, offering a safer profile for autoimmune disease treatment [4].

References

-

In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1). PubMed. [Link]

-

Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. [Link]

-

Overview of Current Type I/II Kinase Inhibitors. ResearchGate. [Link]

-

Lead Optimization of a 4-Aminopyridine Benzamide Scaffold To Identify Potent, Selective, and Orally Bioavailable TYK2 Inhibitors. Journal of Medicinal Chemistry. [Link][4]

Sources

Synthesis of N-(2-chloro-4-methylphenyl)-2-fluorobenzamide from acid chlorides

Application Note: High-Purity Synthesis of N-(2-chloro-4-methylphenyl)-2-fluorobenzamide

Abstract & Scope

This application note details the synthesis of N-(2-chloro-4-methylphenyl)-2-fluorobenzamide , a structural motif common in kinase inhibitors and agrochemical intermediates. The protocol utilizes a nucleophilic acyl substitution between 2-fluorobenzoyl chloride and 2-chloro-4-methylaniline .

Two distinct methodologies are provided to address different scale and purity requirements:

-

Method A (Homogeneous): A high-yielding dichloromethane (DCM)/pyridine system ideal for research-scale (mg to g) synthesis where anhydrous conditions are maintainable.

-

Method B (Biphasic Schotten-Baumann): A robust, aqueous-organic system suitable for larger scales (>10 g) or when strict anhydrous conditions are not feasible.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the high electrophilicity of the acid chloride carbonyl carbon. The amine nitrogen of the aniline acts as the nucleophile. A base is required to scavenge the liberated hydrogen chloride (HCl) to drive the equilibrium forward and prevent the protonation of the unreacted aniline.

Reaction Scheme: 2-Fluorobenzoyl chloride + 2-Chloro-4-methylaniline (+ Base) → Product + Base·HCl

Figure 1: Mechanistic pathway of the amide coupling via addition-elimination.

Chemical Safety & Reactant Properties

Critical Warning: Acid chlorides are lachrymators and corrosive. Anilines are toxic and potential sensitizers.[1] All operations must be performed in a fume hood.

| Reagent | CAS No.[1][2][3][4][5][6][7][8][9][10] | MW ( g/mol ) | Equiv. | Hazards (GHS) |

| 2-Chloro-4-methylaniline | 615-65-6 | 141.60 | 1.0 | Toxic (H301, H311, H331), Irritant |

| 2-Fluorobenzoyl chloride | 393-52-2 | 158.56 | 1.1 | Corrosive (H314), Lachrymator |

| Pyridine (Method A) | 110-86-1 | 79.10 | 1.2 - 2.0 | Flammable, Harmful |

| Dichloromethane (Solvent) | 75-09-2 | 84.93 | - | Carcinogen (Suspected) |

Experimental Protocols

Method A: Homogeneous Synthesis (DCM/Pyridine)

Best for: High purity, Research Scale (100 mg – 5 g)

Rationale: Pyridine serves a dual role as a base (proton scavenger) and a nucleophilic catalyst (forming a reactive N-acylpyridinium intermediate).

-

Preparation:

-

Flame-dry a round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

-

Add 2-chloro-4-methylaniline (1.0 equiv, e.g., 1.42 g for 10 mmol scale).

-

Dissolve in anhydrous Dichloromethane (DCM) (0.2 M concentration, ~50 mL).

-

Add Pyridine (1.5 equiv, 1.2 mL).

-

-

Addition:

-

Cool the solution to 0°C using an ice bath.

-

Add 2-fluorobenzoyl chloride (1.1 equiv, 1.74 g/1.31 mL) dropwise over 10 minutes. Note: Exothermic reaction.

-

-

Reaction:

-

Remove ice bath and allow to warm to Room Temperature (RT).

-

Stir for 3–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.

-

-

Workup:

-

Quench with saturated NaHCO₃ solution (30 mL) to neutralize excess acid chloride.

-

Transfer to a separatory funnel. Separate phases.

-

Critical Wash Steps:

-

Wash Organic layer with 1M HCl (2 x 30 mL) to remove pyridine and unreacted aniline.

-

Wash with Brine (1 x 30 mL).

-

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Method B: Biphasic Schotten-Baumann

Best for: Scale-up (>10 g), Green Chemistry focus

Rationale: Uses an inorganic base in the aqueous phase to scavenge acid. The reaction occurs at the interface.

-

Preparation:

-

Dissolve 2-chloro-4-methylaniline (1.0 equiv) in DCM or Toluene (Volume A).

-

Dissolve Na₂CO₃ (2.5 equiv) in Water (Volume B, equal to Vol A).

-

Combine phases in a flask with vigorous stirring.

-

-

Addition:

-

Cool to 0–5°C.

-

Add 2-fluorobenzoyl chloride (1.2 equiv) dropwise.

-

-

Reaction:

-

Stir vigorously at RT for 4–12 hours.

-

-

Workup:

-

Separate layers. The aqueous layer will contain the salt byproducts.

-

Wash the organic layer with water and brine.

-

Concentrate to obtain the crude solid.

-

Purification & Characterization

Purification Strategy: The crude product is typically a solid.

-

Recrystallization: Dissolve crude in minimum hot Ethanol (EtOH) . Add hot water dropwise until slight turbidity appears. Cool slowly to 4°C.

-

Flash Chromatography: If impurities persist, use Silica Gel (0–20% EtOAc in Hexanes).

Workflow Diagram:

Figure 2: Purification workflow ensuring removal of starting materials and salts.

Expected Characterization Data:

-

Appearance: White to off-white crystalline solid.

-

Molecular Formula: C₁₄H₁₁ClFNO

-

Molecular Weight: 263.69 g/mol

-

¹H NMR (400 MHz, DMSO-d₆) Prediction:

-

δ 10.2 (s, 1H, NH amide)

-

δ 7.8 - 7.3 (m, 7H, Aromatic protons. Note: 2-F-benzoyl ring often shows complex splitting due to H-F coupling).

-

δ 2.35 (s, 3H, Ar-CH₃).

-

-

MS (ESI+): Calculated [M+H]⁺ = 264.05. Look for characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure DCM is anhydrous. Check Acid Chloride quality (should be clear liquid, not cloudy). |

| Starting Material Remains | Aniline is deactivated | Increase temperature to reflux (40°C) or add catalyst (DMAP, 0.1 equiv). |

| Impurity: Bis-acylation | Excess Acid Chloride | Strictly control stoichiometry (1.1 equiv). Keep reaction at 0°C during addition. |

References

-

Reaction Mechanism & General Amide Synthesis

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Reagent Safety & Properties

-

Similar Protocols (Schotten-Baumann)

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

-

Sources

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. 2-Fluorobenzoyl Chloride | 393-52-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. hpc-standards.com [hpc-standards.com]

- 8. 2-Fluorobenzoyl chloride 99 393-52-2 [sigmaaldrich.com]

- 9. 2-Chloro-4-methylaniline 98 615-65-6 [sigmaaldrich.com]

- 10. 2-Fluorobenzamide | C7H6FNO | CID 67964 - PubChem [pubchem.ncbi.nlm.nih.gov]

Reaction conditions for 2-fluorobenzoyl chloride and 2-chloro-4-methylaniline

Abstract & Core Directive

This guide details the optimized synthesis of N-(2-chloro-4-methylphenyl)-2-fluorobenzamide via nucleophilic acyl substitution. The reaction couples 2-fluorobenzoyl chloride (electrophile) with 2-chloro-4-methylaniline (nucleophile).

While standard amidation is routine, this specific pairing presents a dual-ortho steric challenge : the ortho-fluoro group on the acyl chloride and the ortho-chloro group on the aniline create significant steric congestion at the reaction center. Consequently, standard Schotten-Baumann conditions (biphasic aqueous/organic) may suffer from incomplete conversion or hydrolysis of the sensitive acid chloride.

Recommended Strategy: We utilize a nucleophilic catalysis approach using Pyridine/DCM (Method A). Pyridine serves a dual role: it acts as a base to scavenge HCl and forms a reactive N-acylpyridinium intermediate, effectively "shuttling" the acyl group to the sterically hindered aniline.

Reaction Mechanism & Rationale

Mechanistic Pathway

The reaction proceeds via an addition-elimination mechanism. The key to overcoming the steric barrier of the 2-chloro substituent on the aniline is the formation of the Acyl Pyridinium intermediate (Intermediate B in the diagram below), which is more electrophilic than the starting acid chloride.

Visualization: Reaction Pathway (Graphviz)

Caption: Activation of 2-fluorobenzoyl chloride via pyridine catalysis followed by nucleophilic attack.

Experimental Protocol

Reagents & Materials Table

| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) | Role |

| 2-Chloro-4-methylaniline | 141.60 | 1.0 | 1.42 g (10 mmol) | Limiting Reagent (Nucleophile) |

| 2-Fluorobenzoyl chloride | 158.56 | 1.1 | 1.74 g (1.35 mL) | Electrophile (Slight Excess) |

| Pyridine | 79.10 | 3.0 | 2.37 g (2.4 mL) | Base & Catalyst |

| Dichloromethane (DCM) | 84.93 | - | 20 mL (0.5 M) | Solvent (Anhydrous) |

| DMAP (Optional) | 122.17 | 0.05 | 61 mg | Hyper-nucleophilic Catalyst |

Method A: Homogeneous Catalytic Amidation (Recommended)

Best for high purity and yield, minimizing hydrolysis.

Step-by-Step Procedure:

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Flush with Nitrogen (

) or Argon. -

Solubilization: Add 2-chloro-4-methylaniline (1.42 g, 10 mmol) and DCM (15 mL). Stir until fully dissolved.

-

Base Addition: Add Pyridine (2.4 mL, 30 mmol) via syringe.

-

Note: If the reaction is known to be sluggish, add DMAP (5 mol%) at this stage.

-

-

Cooling: Cool the solution to 0 °C using an ice/water bath.

-

Rationale: Although the aniline is hindered, acyl chlorides are reactive. Cooling prevents uncontrolled exotherms and minimizes side reactions (e.g., bis-acylation).

-

-

Acylation: Dilute 2-fluorobenzoyl chloride (1.74 g) in DCM (5 mL) in a separate vial. Add this solution dropwise to the reaction mixture over 10 minutes.

-

Observation: A white precipitate (pyridinium hydrochloride) may begin to form.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25 °C) . Stir for 3–6 hours.

-

Monitoring: Check TLC (Eluent: 20% EtOAc in Hexanes). The aniline spot (lower Rf, UV active, turns red/brown with iodine) should disappear.

-

-

Quenching: Once complete, quench by adding 1M HCl (20 mL) to the reaction mixture.

-

Critical Step: The acid wash converts excess pyridine into water-soluble pyridinium chloride, removing it from the organic layer.

-

Work-up and Purification Workflow

Caption: Purification logic ensuring removal of base, acid, and salts.

Purification Details:

-

Solvent Removal: Concentrate the organic layer under reduced pressure (Rotavap) to yield an off-white solid.

-

Recrystallization: If the crude solid is slightly yellow, recrystallize from Ethanol/Water (9:1) or EtOAc/Hexanes .

-

Heat to reflux in minimum EtOH, add water dropwise until turbid, cool slowly to 4 °C.

-

Analytical Characterization (Self-Validation)

To validate the identity of N-(2-chloro-4-methylphenyl)-2-fluorobenzamide , look for these specific spectral signatures.

| Technique | Expected Signal / Observation | Interpretation |

| 1H NMR (CDCl3) | δ 2.35 ppm (s, 3H) | Methyl group on the aniline ring. |

| δ 8.50 ppm (br s, 1H) | Amide N-H proton (deshielded, exchangeable with D2O). | |

| δ 8.30 ppm (d, 1H) | Proton on aniline ring ortho to amide (deshielded by anisotropy). | |

| δ 7.10–7.60 ppm (m, 6H) | Remaining aromatic protons (complex splitting due to F-coupling). | |

| 19F NMR | δ -110 to -115 ppm (m) | Single fluorine signal (distinctive). |

| LC-MS (ESI+) | [M+H]+ = 264.05 / 266.05 | Shows characteristic Chlorine isotope pattern (3:1 ratio). |

| Appearance | White crystalline solid | High purity form.[1] |

Safety & Hazards (HSE)

-

2-Fluorobenzoyl Chloride: CORROSIVE & LACHRYMATOR . Causes severe skin burns and eye damage.[2] Reacts violently with water. Handle only in a fume hood.

-

2-Chloro-4-methylaniline: TOXIC . Harmful if swallowed or absorbed through skin.[3] Potential methemoglobinemia inducer. Wear nitrile gloves (double gloving recommended).

-

DCM: Suspected carcinogen. Use in well-ventilated area.

References

-

Preparation of Amides from Acid Chlorides (Schotten-Baumann)

- Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989, p. 916.

-

Nucleophilic Catalysis by Pyridine/DMAP

-

Hofle, G., Steglich, W., & Vorbruggen, H. "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angew. Chem. Int. Ed.1978 , 17, 569.[4]

-

-

Safety Data Sheets (SDS)

-

2-Fluorobenzoyl chloride:

-

2-Chloro-4-methylaniline:

-

Sources

N-(2-chloro-4-methylphenyl)-2-fluorobenzamide solubility in DMSO

This guide details the solubility characteristics, preparation protocols, and handling procedures for N-(2-chloro-4-methylphenyl)-2-fluorobenzamide in Dimethyl Sulfoxide (DMSO).[1] It is designed for researchers requiring precise stock solutions for biological assays or chemical synthesis.

Part 1: Chemical Identity & Physicochemical Context[1][2][3][4]

Before initiating dissolution, verify the compound identity and key properties. This benzanilide derivative exhibits significant lipophilicity, making DMSO the solvent of choice for high-concentration stocks, while presenting challenges for aqueous dilution.

| Property | Data | Notes |

| Compound Name | N-(2-chloro-4-methylphenyl)-2-fluorobenzamide | |

| CAS Number | 303092-21-9 | Verify against vial label [1].[1] |

| Molecular Formula | C₁₄H₁₁ClFNO | |

| Molecular Weight | 263.70 g/mol | Use this value for molarity calculations. |

| Predicted LogP | ~3.5 – 4.2 | Highly lipophilic; poor aqueous solubility. |

| Solubility in DMSO | High (>20 mg/mL) | Based on structural analogs (benzanilides) [2]. |

| Solubility in Water | Negligible | Risk of precipitation upon dilution >1% DMSO. |

Part 2: Solubility Protocol (DMSO Stock Preparation)

Objective: Prepare a 10 mM or 50 mM stock solution. Solvent Grade: Use Anhydrous DMSO (≥99.9%, molecular biology grade) to prevent hydrolytic degradation or compound aggregation.

Step-by-Step Dissolution Workflow

-

Mass Calculation:

-

For 10 mM Stock (1 mL): Weigh 2.64 mg .

-

For 50 mM Stock (1 mL): Weigh 13.19 mg .

-

Note: If the available mass is small (<5 mg), dissolve the entire contents of the vial by adding the calculated volume of DMSO directly to the manufacturer's vial to minimize transfer loss.

-

-

Solvent Addition:

-

Add the calculated volume of Anhydrous DMSO to the solid.

-

Critical: Do not add water or buffer at this stage.

-

-

Mixing & Homogenization:

-

Vortex: Vortex vigorously for 30–60 seconds. The solution should become clear and colorless (or slightly off-white depending on purity).[1]

-

Visual Inspection: Hold the vial against a light source. Check for "schlieren" lines (swirls indicating incomplete mixing) or undissolved particulates at the bottom.

-

-

Troubleshooting (If Particulates Persist):

-

Sonication: Sonicate in a water bath at room temperature (25°C) for 5–10 minutes.

-

Thermal Assist: If necessary, warm the solution to 37°C (body temperature) for 5 minutes. Avoid temperatures >50°C to prevent thermal degradation.

-

-

Storage:

-

Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

-

Store at -20°C (stable for >6 months) or -80°C (long-term).

-

Protect from light and moisture (use desiccated containers).

-

Part 3: Biological Application & Aqueous Dilution

The primary failure mode for this compound in assays is "crashing out" (precipitation) when the DMSO stock is added to aqueous media (cell culture media, buffers).

The "Intermediate Dilution" Method

Directly adding high-concentration DMSO stock (e.g., 50 mM) to water often causes immediate precipitation.[1] Use an intermediate dilution step.

Caption: Workflow to prevent precipitation. Avoid "shock dilution" by using an intermediate step.

Protocol for 1 µM Final Assay Concentration:

-

Prepare Intermediate: Dilute 10 mM stock 1:100 into assay buffer (yields 100 µM compound in 1% DMSO). Vortex immediately.

-

Verify: Check for turbidity. If cloudy, the compound has exceeded its solubility limit in the buffer.

-

Final Dilution: Dilute the Intermediate 1:100 into the final assay wells (yields 1 µM compound in 0.01% DMSO).

Part 4: Safety & Handling

-

DMSO Permeability: DMSO enhances skin permeability. This compound (a halogenated benzanilide) may have unknown toxicity. Always wear nitrile gloves and avoid contact with the DMSO solution.

-

Respiratory: Handle powder in a fume hood to avoid inhalation.

-

Disposal: Dispose of as hazardous chemical waste (halogenated organic).

References

-

Sigma-Aldrich. (2025).[1] N-(2-chloro-4-methylphenyl)-2-fluorobenzamide AldrichCPR Product Detail (CAS 303092-21-9).[1] Link

-

Li, Y. et al. (2020). Solubility of Benzanilide Crystals in Organic Solvents. Semantic Scholar. Link

-

BenchChem. (2025).[2] Protocol for Dissolving Compounds in DMSO for Biological Assays. Link

-

PubChem. (2025). Compound Summary: Benzanilide Derivatives. National Library of Medicine. Link

Sources

Preparation of N-arylbenzamides via Schotten-Baumann reaction

Application Note: Advanced Synthesis of N-Arylbenzamides via the Schotten-Baumann Reaction

Abstract N-arylbenzamides represent a privileged structural motif in medicinal chemistry, frequently serving as the core scaffold for anticancer, antiviral, and antiparasitic agents. This application note provides an in-depth mechanistic analysis and an optimized, self-validating experimental protocol for the preparation of N-arylbenzamides via the Schotten-Baumann reaction. By manipulating biphasic dynamics and phase-transfer principles, researchers can achieve high-yielding, scalable amide bond formations.

Mechanistic Rationale and Reaction Dynamics

The synthesis of N-arylbenzamides from anilines and aroyl chlorides is driven by nucleophilic acyl substitution. While this transformation can be executed under strictly anhydrous conditions using organic bases (e.g., pyridine or triethylamine), the classical1[1] employs a biphasic aqueous-organic system to achieve high efficiency with less sensitive reagents.

Causality of the Biphasic System: The strategic use of a biphasic system (e.g., dichloromethane and 10% aqueous NaOH) is not merely a matter of convenience; it is a kinetic control mechanism. The highly electrophilic aroyl chloride and the nucleophilic aniline are sequestered in the organic phase, shielding the acid chloride from bulk water and minimizing competitive hydrolysis[2]. As the amine attacks the carbonyl carbon, a tetrahedral intermediate forms and subsequently collapses, expelling a chloride ion and generating hydrochloric acid (HCl)[1].

If left unneutralized, this HCl would rapidly protonate the remaining aniline, converting it into a non-nucleophilic anilinium salt and stalling the reaction at a maximum of 50% theoretical yield. The aqueous NaOH acts as a thermodynamic sink at the biphasic interface, irreversibly neutralizing the HCl byproduct to form NaCl and water, thereby driving the equilibrium toward complete amide formation[1][3].

Caption: Logical relationship and phase-transfer dynamics of the Schotten-Baumann reaction mechanism.

Optimization Strategies and Quantitative Yield Analysis

The efficiency of the Schotten-Baumann reaction is highly dependent on the choice of base, mixing efficiency, and thermal control. Poor mixing in biphasic systems leads to localized depletion of the base, allowing hydrolysis to outcompete amidation. Recent advancements have demonstrated that shifting from batch reactors to 4[4] drastically increases the interfacial surface area, suppressing waste generation and maximizing the space-time yield[4][5].

| Reaction Parameter / Condition | Expected Yield (%) | Reaction Time | Mechanistic Rationale & Impact |

| Classical Aqueous NaOH (Batch) | 60 - 80% | 1 - 2 hours | Biphasic system neutralizes HCl. Prone to mild hydrolysis if mixing is inadequate[2]. |

| Anhydrous Organic Base (TEA) | 85 - 95% | 2 - 4 hours | Homogeneous system prevents hydrolysis entirely but requires dry solvents and inert atmosphere[3]. |

| Microwave-Assisted (Aqueous) | Up to 92% | 10 - 30 mins | Rapid dielectric heating accelerates nucleophilic attack. Requires specialized equipment[2]. |

| Biphasic Continuous Flow | > 95% | < 5 mins | Intense mixing maximizes interfacial area, vastly outcompeting hydrolysis rates[4]. |

Self-Validating Experimental Protocol

The following protocol outlines the synthesis of a model derivative (e.g., N-(4-methoxyphenyl)benzamide) using an optimized biphasic approach. This methodology is designed with built-in validation checkpoints to ensure reproducibility and high purity.

Caption: Step-by-step experimental workflow for the biphasic synthesis of N-arylbenzamides.

Materials Required:

-

Aniline derivative (e.g., 4-methoxyaniline) (1.0 eq)

-

Aroyl chloride (e.g., benzoyl chloride) (1.1 eq)

-

Dichloromethane (DCM)

-

10% Aqueous Sodium Hydroxide (NaOH)

-

1 M Hydrochloric Acid (HCl), Saturated NaHCO₃, Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

Step 1: Preparation of the Organic Phase In a 100 mL Erlenmeyer flask, dissolve 0.02 mol of the aniline derivative in 30 mL of DCM[1]. Causality: DCM is selected because it readily solubilizes both the starting amine and the final benzamide product while remaining strictly immiscible with water, establishing the necessary phase boundary.

Step 2: Establishment of the Biphasic System Add 20 mL of 10% aqueous NaOH solution to the organic mixture. Begin vigorous magnetic stirring[1]. Validation Checkpoint: Visually confirm the formation of a turbulent emulsion. Insufficient stirring will limit the interfacial surface area, leading to unreacted starting materials and lower yields.

Step 3: Controlled Electrophile Addition Cool the biphasic mixture to 0–5 °C using an ice-water bath. Slowly add 0.02 mol (approx. 1.1 eq) of the aroyl chloride dropwise over a period of 15–20 minutes[1]. Causality: The nucleophilic acyl substitution is highly exothermic. Dropwise addition at low temperatures prevents thermal runaway and suppresses the competing side-reaction of aroyl chloride hydrolysis by the aqueous base.

Step 4: Reaction Maturation Remove the ice bath and allow the reaction to warm to room temperature. Continue vigorous stirring for 1–2 hours. Validation Checkpoint: Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a 3:7 ethyl acetate/hexane eluent system. The complete disappearance of the amine spot indicates reaction completion. Concurrently, check the pH of the aqueous layer; it must remain strongly basic (pH > 9). If the pH drops, the thermodynamic sink is exhausted, and additional NaOH must be added to prevent stalling.

Step 5: Phase Separation and Quenching Transfer the biphasic mixture to a separatory funnel and allow the layers to resolve. Isolate the lower organic phase. Wash the organic phase sequentially with:

-

1 M HCl: To protonate and remove any trace unreacted amine into the aqueous waste.

-

Saturated NaHCO₃: To neutralize residual acid.

-

Brine: To pre-dry the organic layer by drawing out dissolved water.

Step 6: Drying and Concentration Dry the organic layer over anhydrous MgSO₄ for 15 minutes. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-arylbenzamide solid.

Step 7: Purification and Characterization Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or hot DCM)[3]. Causality: Recrystallization exploits the differential solubility of the target amide versus trace impurities, yielding highly pure (>95%) crystalline material suitable for downstream biological assays or structural characterization via NMR and HPLC.

References

- BenchChem Technical Support Team. "N-(4-Methoxyphenyl)benzamide | 7472-54-0 | Benchchem". Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOTogUmPyg1lLQwX2hsiiDd-yxz64OnW3bSabJxMHF0lc3ZedscQcPk9sHHNkehF60mw3JDYZX9hOZA4-6MpqNSUXf3s9p3iXdByIeaEdlZ-ClB0CxMtv0-RQRG9AoL891OCc=]

- University of Cambridge. "Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction". cam.ac.uk.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH65bupm6ykbRpobIzezIQL8Xl4RQIXVv_jS4-nMns6gCat3-8537Lfu0csaJfW4YwIwQessVGU2CPS-KIx4_otXrnLwI1uW1Mvnn7oGkliOuljTwl0A1qDdQMJbTVyux7ZqI9g7fPCWgbFsQ_gjzCDMDHFeaARqTqMvHoga_dkz_b1jBfLQi1-KdOaRwXXJUspTQLuzeLsAi9YFHnIxHvsSaI=]

- American Journal of Applied Science and Technology. "Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method". nvpublicationhouse.com.[https://vertexaisearch.cloud.google.

- Vapourtec. "New application note released - rapid mixing reactor for amide formation under Schotten-Baumann biphasic flow reaction conditions". vapourtec.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJ1HSK6BI2AlCDPyiRZANF-4-rc4zpy6aSaDajQbj4mThsKPyKw6hxsQq9TT6-H0KUxwO4pdt9lw0BGowKqz3ZCuR9AmQBBWUtFI2wRIRI8OkVYhPX88-CAF92R5W557x_WG6G1mHv-4isEBEk5O3PMgOv2RftNszU_OLXSnEdX3m3ZnWrfUNHKaZBKfVtRHhZSjLwJIt45Gb7CPpPcgSEKhBcS8feIF5L6Q==]

- BenchChem. "N-(4-chlorophenyl)-2,6-difluorobenzamide - Benchchem". Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGh5YMyoLfM0BpeTZm4TYl2W9r4tLjEGb85j_CddvJvf-MVbMlTeRbzBd8QTjvIo1EvBpxprECvLjoVh9ho6-zx8gWkzSdH8rb34TeDnaNJ9hRsHfB6-2WfXv2GyUuuQbSa3n4=]

Sources

Microwave-assisted synthesis of N-(2-chloro-4-methylphenyl)-2-fluorobenzamide

Application Note: Microwave-Assisted Synthesis of N-(2-chloro-4-methylphenyl)-2-fluorobenzamide

Executive Summary

This guide details the microwave-assisted synthesis of N-(2-chloro-4-methylphenyl)-2-fluorobenzamide , a structural motif common in kinase inhibitors and agrochemicals (e.g., urea herbicides). While traditional Schotten-Baumann conditions (0°C to RT, 2–12 hours) often suffer from incomplete conversion due to the steric hindrance imposed by the ortho-chloro and ortho-fluoro substituents, microwave irradiation overcomes these activation barriers.

This protocol leverages dielectric heating to accelerate the nucleophilic acyl substitution, reducing reaction times from hours to minutes while suppressing side reactions like hydrolysis. Two methods are presented:

-

Method A (Standard): Acid Chloride route for maximum yield and throughput.

-

Method B (Green): Direct Carboxylic Acid coupling for library generation without chlorinated reagents.

Chemical Basis & Reaction Mechanism

The synthesis involves the formation of an amide bond between 2-chloro-4-methylaniline (nucleophile) and 2-fluorobenzoyl chloride (electrophile).

Mechanistic Insight: The reaction proceeds via an addition-elimination mechanism. The nitrogen lone pair of the aniline attacks the carbonyl carbon of the acid chloride.

-

Challenge: The ortho-chloro group on the aniline and the ortho-fluoro group on the benzoyl moiety create significant steric clash, raising the activation energy (

). -

Microwave Solution: Rapid dipolar polarization of the polar transition state lowers the Gibbs free energy of activation (

), driving the reaction to completion significantly faster than thermal convection.

Reaction Scheme Visualization

Figure 1: Reaction pathway highlighting the transition state stabilization via microwave irradiation.

Materials & Equipment

Reagents:

-